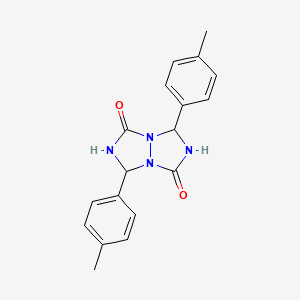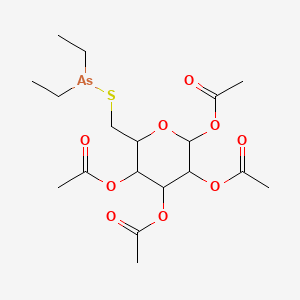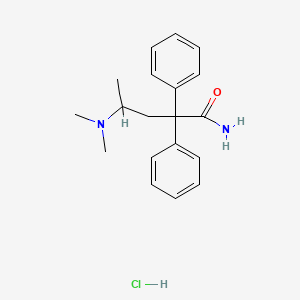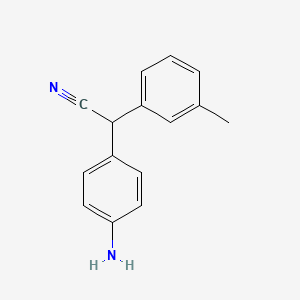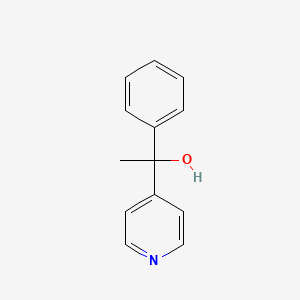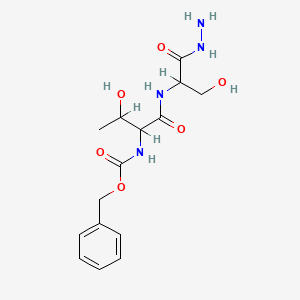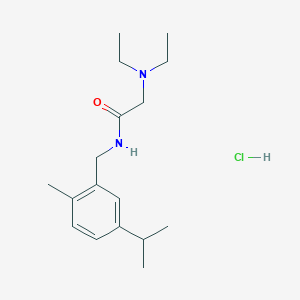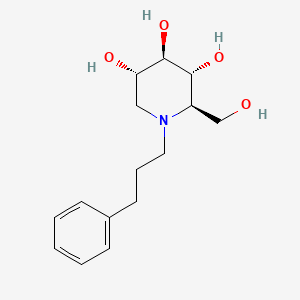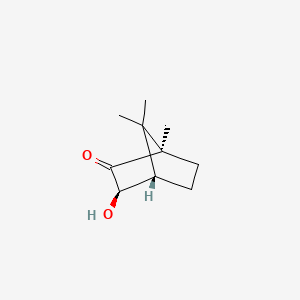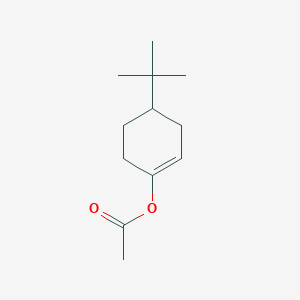![molecular formula C23H31NO4S B12796790 2,3,10-trimethoxy-5-methyl-13-(methylsulfanylmethyl)-7,8,13,14-tetrahydro-6H-benzo[e][1]benzazecin-11-ol CAS No. 59572-01-9](/img/structure/B12796790.png)
2,3,10-trimethoxy-5-methyl-13-(methylsulfanylmethyl)-7,8,13,14-tetrahydro-6H-benzo[e][1]benzazecin-11-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,10-trimethoxy-5-methyl-13-(methylsulfanylmethyl)-7,8,13,14-tetrahydro-6H-benzoebenzazecin-11-ol is a complex organic compound with a unique structure that includes multiple methoxy groups, a methyl group, and a methylsulfanylmethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,10-trimethoxy-5-methyl-13-(methylsulfanylmethyl)-7,8,13,14-tetrahydro-6H-benzoebenzazecin-11-ol involves multiple steps, starting from simpler aromatic compounds. The process typically includes:
Formation of the core structure: This involves the cyclization of aromatic precursors under specific conditions to form the benzobenzazecin core.
Introduction of methoxy groups: Methoxy groups are introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Addition of the methylsulfanylmethyl group:
Final modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
化学反应分析
Types of Reactions
2,3,10-trimethoxy-5-methyl-13-(methylsulfanylmethyl)-7,8,13,14-tetrahydro-6H-benzoebenzazecin-11-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The methoxy and methylsulfanylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction could yield alcohols or alkanes.
科学研究应用
2,3,10-trimethoxy-5-methyl-13-(methylsulfanylmethyl)-7,8,13,14-tetrahydro-6H-benzoebenzazecin-11-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 2,3,10-trimethoxy-5-methyl-13-(methylsulfanylmethyl)-7,8,13,14-tetrahydro-6H-benzoebenzazecin-11-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
1,2,3-trimethoxy-5-methylbenzene: Shares the trimethoxy and methyl groups but lacks the complex benzobenzazecin structure.
1,2,3-trimethoxy-5-(methoxymethyl)benzene: Similar in having methoxy groups but differs in the overall structure and functional groups.
Uniqueness
2,3,10-trimethoxy-5-methyl-13-(methylsulfanylmethyl)-7,8,13,14-tetrahydro-6H-benzoebenzazecin-11-ol is unique due to its complex structure, which includes multiple functional groups and a large, fused ring system. This complexity gives it distinct chemical and biological properties compared to simpler compounds.
属性
CAS 编号 |
59572-01-9 |
|---|---|
分子式 |
C23H31NO4S |
分子量 |
417.6 g/mol |
IUPAC 名称 |
2,3,10-trimethoxy-5-methyl-13-(methylsulfanylmethyl)-7,8,13,14-tetrahydro-6H-benzo[e][1]benzazecin-11-ol |
InChI |
InChI=1S/C23H31NO4S/c1-24-8-6-7-15-10-21(26-2)20(25)12-18(15)17(14-29-5)9-16-11-22(27-3)23(28-4)13-19(16)24/h10-13,17,25H,6-9,14H2,1-5H3 |
InChI 键 |
XAFWGHOZLJYTRZ-UHFFFAOYSA-N |
规范 SMILES |
CN1CCCC2=CC(=C(C=C2C(CC3=CC(=C(C=C31)OC)OC)CSC)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


